Oxetane-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of oxetane-3-carboxylic acid and its derivatives has been explored through various methods. Lassalas et al. (2017) evaluated oxetan-3-ol and derivatives as bioisosteres of the carboxylic acid functional group, indicating the oxetane ring can serve as an isostere of the carbonyl moiety, thereby suggesting pathways for synthesizing oxetane-based compounds as potential surrogates for carboxylic acid groups (Lassalas et al., 2017). Kassir et al. (2016) described a short synthesis for all four stereoisomers of 3-amino-2-oxetanecarboxylic acid, showcasing the versatility of oxetane cores in synthetic chemistry (Kassir et al., 2016).
Molecular Structure Analysis
The molecular structure of oxetane-3-carboxylic acid features an oxetane ring which is a key structural motif that can significantly influence the molecule's reactivity and interactions. The oxetane ring's unique strain and electronic properties make it an interesting subject for structural analysis and its application in designing new molecules with desired properties.
Chemical Reactions and Properties
Oxetane-3-carboxylic acid participates in various chemical reactions, leveraging its oxetane ring. For example, Chalyk et al. (2022) highlighted the instability of oxetane-carboxylic acids, which can easily isomerize into (hetero)cyclic lactones, indicating the reactive nature of the oxetane ring under certain conditions (Chalyk et al., 2022). Moreover, the oxetane ring's incorporation into molecules has been shown to trigger changes in solubility, lipophilicity, and metabolic stability, highlighting its utility in modifying drug properties (Wuitschik et al., 2010).
Scientific Research Applications
Organic Synthesis
Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis . It’s used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity .
Pharmaceuticals and Agrochemicals
In the field of pharmaceuticals and agrochemicals, Oxetane-3-carboxylic acid is used as an important intermediate . It’s also used to synthesize (Hydroxymethyl)oxazoles and (hydroxymethyl)thiazoles via single-step microwave-mediated reaction with primary amides and thioamides, respectively .
Medicinal Chemistry
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic .
Biological Activities
Oxetane-containing compounds (OCC) are of great interest as new potential pharmacophores with a significant spectrum of biological activities. The biological activity of OCC that is produced by bacteria and Actinomycetes demonstrates antineoplastic, antiviral (arbovirus), and antifungal activity with confidence an angiogenesis stimulator, respiratory analeptic, and antiallergic activity dominate with confidence from 81 to 99% .
Synthesis of Biologically Active Products
Oxetane-3-carboxylic acid is an important class of organic synthetic intermediates. It’s a crucial active structural unit of natural and synthetic biological and medicinal active compounds possessing anti-cancer, inhibition of human immunodeficiency virus, as well as inhibiting glutamine synthetase in clinical practice .
Drug Discovery Campaigns
The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality. Oxetanes have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .
Epoxide Opening
Oxetane-3-carboxylic acid can be used in the formation of oxetanes through epoxide opening with trimethyloxosulfonium ylide . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .
Formation of Spirocyclic Azetidine-Oxetane
Carreira and co-workers applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .
Synthesis of (Hydroxymethyl)oxazoles and (Hydroxymethyl)thiazoles
Oxetane-3-carboxylic acid can be used to synthesize (Hydroxymethyl)oxazoles and (Hydroxymethyl)thiazoles via single-step microwave-mediated reaction with primary amides and thioamides, respectively .
Safety And Hazards
Future Directions
Oxetanes are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used in drug discovery campaigns . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .
properties
IUPAC Name |
oxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOTZNQZPLAURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600567 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetane-3-carboxylic acid | |
CAS RN |
114012-41-8 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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